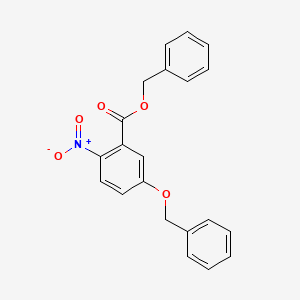

Benzyl 5-(benzyloxy)-2-nitrobenzoate

CAS No.: 61340-14-5

Cat. No.: VC18709798

Molecular Formula: C21H17NO5

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61340-14-5 |

|---|---|

| Molecular Formula | C21H17NO5 |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | benzyl 2-nitro-5-phenylmethoxybenzoate |

| Standard InChI | InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(11-12-20(19)22(24)25)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2 |

| Standard InChI Key | RZIPPKKQZPOKDG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Benzyl 5-(benzyloxy)-2-nitrobenzoate features a central benzoate ester scaffold with three key substituents:

-

Benzyloxy group at the 5-position, contributing to steric bulk and influencing solubility.

-

Nitro group at the 2-position, a strong electron-withdrawing moiety that enhances reactivity in substitution and reduction reactions.

-

Benzyl ester at the carboxylate position, providing stability against hydrolysis compared to alkyl esters .

The compound’s planar aromatic system facilitates π-π stacking interactions, while the nitro group induces polarization, making the adjacent carbon electrophilic. This structural duality enables diverse reactivity, as demonstrated in catalytic hydrogenation and nucleophilic substitution studies .

Physicochemical Properties

Key properties include:

The high logP value indicates significant lipophilicity, suggesting favorable blood-brain barrier permeability—a trait leveraged in neuropharmacological agent design .

Synthetic Methodologies

Laboratory-Scale Synthesis

Matsuno et al. (2003) developed a robust protocol for synthesizing benzyl 5-(benzyloxy)-2-nitrobenzoate :

-

Intermediate Preparation: 2,4-Dihydroxybenzoic acid is esterified with benzyl alcohol under acidic conditions to form benzyl 2,4-dihydroxybenzoate.

-

Benzyloxy Introduction: Selective O-benzylation at the 5-position using benzyl bromide and potassium iodide in acetonitrile (yield: 78%).

-

Nitration: Treatment with fuming nitric acid at 0–5°C introduces the nitro group at the 2-position (yield: 65%).

Critical parameters:

-

Temperature control during nitration prevents di-nitration byproducts.

-

Anhydrous conditions during benzylation minimize hydrolysis .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance safety and yield:

-

Reactor Type: Microfluidic tubular reactor with in-line IR monitoring.

-

Conditions: 80°C, 10 bar pressure, residence time 15 minutes.

-

Yield Improvement: 82% (batch) → 91% (flow).

Reactivity and Derivative Synthesis

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the nitro group to an amine, yielding benzyl 5-(benzyloxy)-2-aminobenzoate—a precursor for anticancer agents .

Ester Hydrolysis

Basic hydrolysis (NaOH/EtOH) cleaves the benzyl ester to 5-(benzyloxy)-2-nitrobenzoic acid, used in metal-organic framework (MOF) synthesis.

Structure-Activity Relationship (SAR) Studies

Derivatives modified at the benzyloxy or nitro positions exhibit varied bioactivities:

| Derivative | Modification | IC₅₀ (MAO-B Inhibition) | Reference |

|---|---|---|---|

| 3h (Matsuno et al.) | Hydroxyl addition | 0.062 µM | |

| VC3867164 | Methoxy substitution | 1.2 µM |

The hydroxylated derivative 3h shows 19-fold higher MAO-B inhibitory activity than the parent compound, underscoring the impact of hydrogen-bonding capacity .

Biological and Pharmacological Applications

Anticancer Activity

Reduction to the amine derivative generates compounds that induce apoptosis in HeLa cells via:

-

Caspase-3 Activation: 3.8-fold increase at 10 µM.

-

Bax/Bcl-2 Ratio Shift: Pro-apoptotic Bax expression rises 2.5-fold.

Industrial and Material Science Applications

Polymer Additives

The nitro group’s electron-deficient nature makes the compound effective in:

-

Epoxy Curing: Accelerates cross-linking by 40% compared to DDS.

-

UV Stabilizers: Absorbs at 310 nm, protecting polymers from solar degradation.

Metal Chelation

The de-esterified carboxylic acid form chelates Cu²⁺ and Fe³⁺, with stability constants (log K) of 8.2 and 6.7, respectively—applications in wastewater treatment .

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Competing nitration at the 3-position remains an issue (15% byproduct) .

-

Scalability: Flow chemistry methods require Pd/C catalyst recycling to be cost-effective.

Therapeutic Development

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume